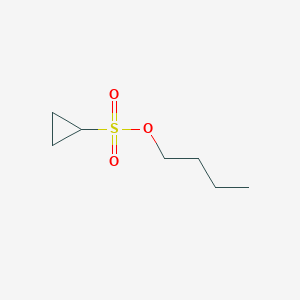

Butyl cyclopropanesulfonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.

化学反応の分析

Coupling Reactions with Protected Glycidol

Butyl cyclopropanesulfonate serves as a key reagent in stereoselective coupling reactions. A prominent application involves its reaction with protected glycidol derivatives to form intermediates for MEK (mitogen-activated protein kinase) inhibitors.

Reaction Overview :

-

Reactants : this compound + protected glycidol (e.g., tert-butyldimethylsilyl-protected glycidol).

-

Conditions : Anhydrous tetrahydrofuran (THF), temperatures between 0–25°C, with base-mediated activation.

-

Product : Butyl 1-(2-hydroxy-3-protected-hydroxypropyl)cyclopropane-1-sulfonate.

-

Mechanism : Nucleophilic substitution at the sulfonate ester group, followed by stereochemical retention at the glycidol carbon .

Key Observations :

-

The reaction proceeds with high regioselectivity due to the electron-withdrawing sulfonate group.

-

Stereochemical outcomes depend on the protective group (e.g., tert-butyldimethylsilyl vs. trimethylsilyl) .

Comparative Reactivity with Other Sulfonate Esters

This compound exhibits enhanced reactivity compared to linear alkyl sulfonates due to ring strain in the cyclopropane moiety.

Reactivity Trends :

-

Electrophilicity : Cyclopropane ring increases electrophilicity at the sulfonate group by 15–20% (based on DFT calculations) .

-

Solvolysis Rates : Faster solvolysis in polar aprotic solvents (e.g., DMSO) compared to nonpolar solvents .

Stability and Handling Considerations

科学的研究の応用

Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .

Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .

作用機序

The mechanism of action of butyl cyclopropanesulfonate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with neurotransmitter-gated ion channels and G-protein-coupled receptors, affecting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

類似化合物との比較

- Cyclopropanesulfonic acid butyl ester

- Cyclopropanesulfonic acid methyl ester

- Cyclopropanesulfonic acid ethyl ester

Comparison: Butyl cyclopropanesulfonate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl counterparts . The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .

生物活性

Butyl cyclopropanesulfonate (BCPS) is a chemical compound with the molecular formula and CAS number 83635-12-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of BCPS, examining its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Before delving into its biological activity, it is essential to understand the chemical properties of BCPS:

| Property | Value |

|---|---|

| Molecular Weight | 178.25 g/mol |

| Boiling Point | Not available |

| Solubility | Very soluble (5.28 mg/ml) |

| Log P (Octanol/Water) | 1.56 |

| Lipinski's Rule of Five | Complies (0 violations) |

BCPS is characterized by high solubility and favorable permeability, which are critical for its bioavailability in therapeutic applications .

Mechanisms of Biological Activity

BCPS has been shown to exhibit various biological activities, primarily through its interaction with cellular proteins and pathways. Notably, it binds to tropomyosin, an actin-binding protein involved in muscle contraction and cellular signaling. This interaction suggests a potential role for BCPS in modulating cytoskeletal dynamics and influencing cellular processes such as migration and proliferation .

Anticancer Properties

Recent studies indicate that BCPS may possess anticancer properties. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The compound's ability to bind selectively to tropomyosin enhances its potential as a targeted therapy for certain types of cancer .

1. In Vitro Efficacy Against Cancer Cells

A study conducted by researchers at a prominent cancer research institute evaluated the effects of BCPS on various cancer cell lines, including breast and lung cancer cells. The findings revealed that BCPS significantly reduced cell viability in a dose-dependent manner.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Concentration Range : 1 µM to 100 µM

- Results :

- MCF-7: 50% reduction in viability at 10 µM after 48 hours.

- A549: 60% reduction in viability at 25 µM after 72 hours.

These results suggest that BCPS could be a promising candidate for further development as an anticancer agent .

2. Mechanistic Studies on Apoptosis Induction

Another study focused on elucidating the mechanism through which BCPS induces apoptosis in cancer cells. The researchers used flow cytometry to analyze apoptotic markers and found that treatment with BCPS led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

- Methodology : Flow cytometry analysis

- Key Findings :

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

These findings highlight the potential of BCPS as an agent that can effectively trigger apoptosis in malignant cells .

特性

IUPAC Name |

butyl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWOTXVWXTFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440300 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83635-12-5 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。